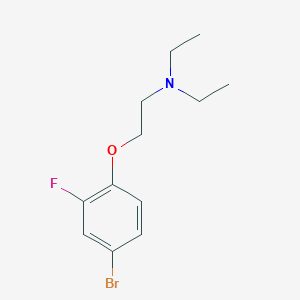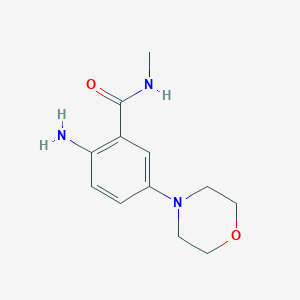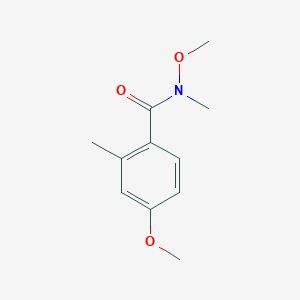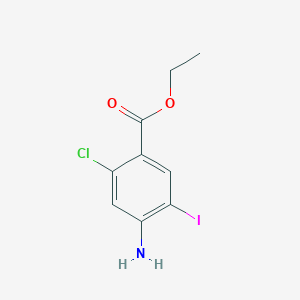
2-(4-溴苯基)-1-环丙基乙醇
描述
“2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” is a compound that contains a bromophenyl group, a cyclopropyl group, and a hydroxyl group. The bromophenyl group is a phenyl ring with a bromine atom attached, the cyclopropyl group is a three-membered carbon ring, and the hydroxyl group is an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would consist of a bromophenyl group, a cyclopropyl group, and a hydroxyl group attached to an ethane backbone. The exact structure would depend on the positions of these groups on the ethane backbone .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” are not available, bromophenyl compounds are known to undergo various reactions. For example, they can participate in coupling reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .科学研究应用
- Field : Medicinal Chemistry
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally related to your compound, has been synthesized and studied for its antimicrobial and anticancer activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
- Field : Nanotechnology
- Application : Unsymmetrically substituted biphenylethane derivatives, synthesized using unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates, have been predicted to exhibit exceptional single-molecule diode behavior .
- Method : The unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes were obtained from the corresponding tolane precursor by selective hydrogenation .
- Results : Theoretical predictions suggest that these molecules can function as single-molecule diodes with very high rectification ratios .
- Field : Organic Chemistry
- Application : The compound 2,4,6-tris(4-bromophenyl)pyrimidine, which is structurally related to your compound, has been synthesized and used as a key intermediate in the synthesis of other pyrimidine derivatives .
- Method : The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
- Results : The synthesis resulted in the successful production of the desired pyrimidine derivatives .
Antimicrobial and Antiproliferative Agents
Single-Molecule Diodes
Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : The compound 4-Bromophenethyl alcohol, which is structurally related to your compound, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Method : The synthesis involves the reaction of 4-Bromophenethyl alcohol with other reagents to form the quinazoline derivative .
- Results : The synthesis resulted in the successful production of the desired quinazoline derivative .
- Field : Environmental Science
- Application : Bromophenols, which are structurally related to your compound, have been found in human blood and breast milk, raising concerns about the use of brominated flame retardants .
- Method : Studies have been conducted to detect the presence of bromophenols in human blood and breast milk .
- Results : Bromophenols were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .
Synthesis of Quinazoline Derivatives
Brominated Flame Retardants
- Neurotoxic Potentials of Pyrazoline Derivatives
- Field : Neurobiology
- Application : The compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which is structurally related to your compound, has been synthesized and studied for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
- Method : The study involved the synthesis of the pyrazoline derivative and the evaluation of its effects on AchE activity and MDA level in the brain of alevins .
- Results : This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
属性
IUPAC Name |
2-(4-bromophenyl)-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11,13H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNMPZADQXXCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-cyclopropylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



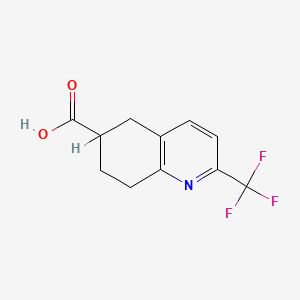
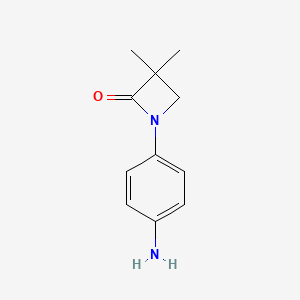
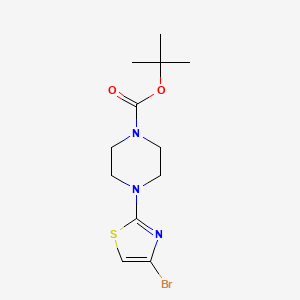
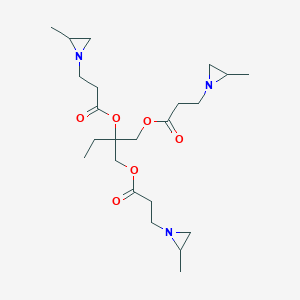
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
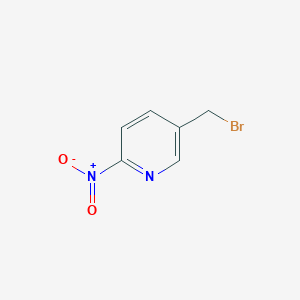
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
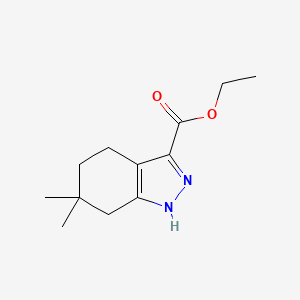

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
